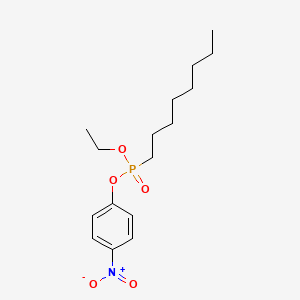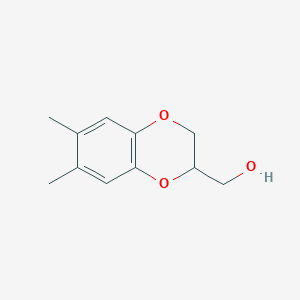
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is an organic compound that belongs to the class of benzodioxins. This compound features a benzodioxin ring system with two methyl groups at positions 6 and 7, and a methanol group at position 3. Benzodioxins are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring. Subsequent reduction of the aldehyde group to a methanol group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring system.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is unique due to the presence of two methyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. The methanol group at position 3 also provides a functional handle for further chemical modifications.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-10-11(4-8(7)2)14-9(5-12)6-13-10/h3-4,9,12H,5-6H2,1-2H3 |
InChIキー |
MPRQJFKKRICPHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC(CO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


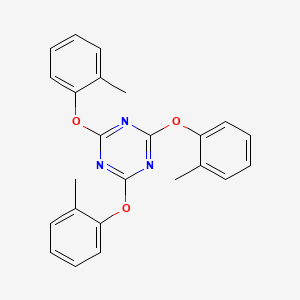
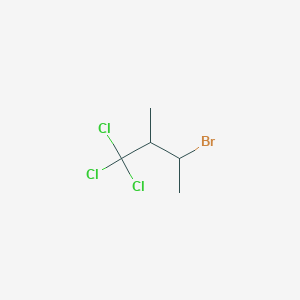
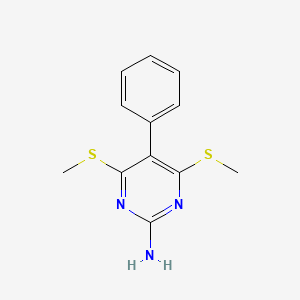



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
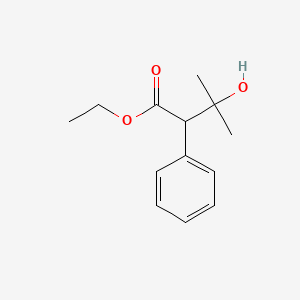
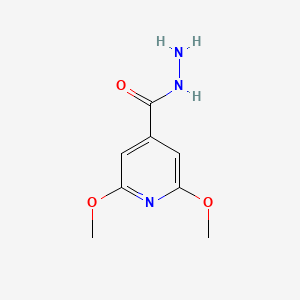
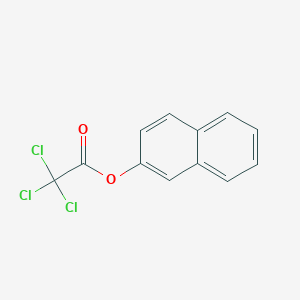
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
